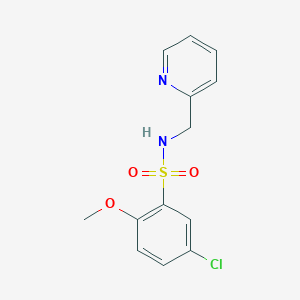![molecular formula C23H17N5O B495223 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495223.png)
6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, which are crucial for forming the pentacyclic structure. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, researchers explore its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one stands out due to its unique pentacyclic structure
Properties
Molecular Formula |
C23H17N5O |
|---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C23H17N5O/c1-13-26-27-23-25-21-19(22(29)28(13)23)18(15-8-3-2-4-9-15)17-12-11-14-7-5-6-10-16(14)20(17)24-21/h2-10H,11-12H2,1H3,(H,24,25,27) |
InChI Key |
BKPDYWHJRMFCJR-UHFFFAOYSA-N |
SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=CC=C6)C(=O)N12 |
Canonical SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=CC=C6)C(=O)N12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B495140.png)

![N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide](/img/structure/B495142.png)
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495144.png)
![3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B495146.png)
![2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole](/img/structure/B495147.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495148.png)
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495151.png)
![N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B495153.png)
![1-benzyl-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B495155.png)
![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495157.png)
![2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495159.png)

